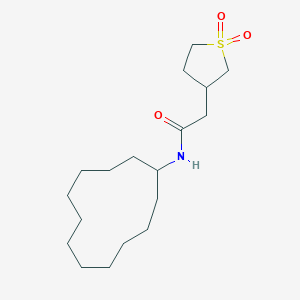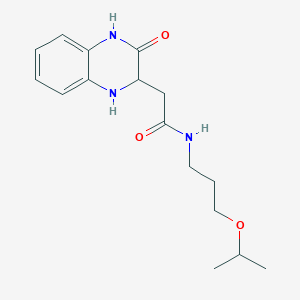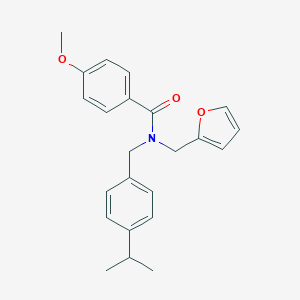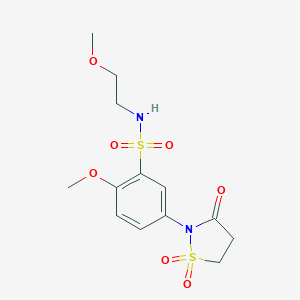
3-(4-methyl-1-piperidinyl)-2-benzofuran-1(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methyl-1-piperidinyl)-2-benzofuran-1(3H)-one, commonly known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It is structurally similar to other synthetic cathinones, such as methylone and mephedrone, and is known for its potent stimulant effects. MDPV has gained popularity as a recreational drug due to its ability to induce euphoria, increased alertness, and heightened physical activity. However, it has also been associated with adverse effects such as agitation, psychosis, and even death.
作用機序
MDPV acts as a reuptake inhibitor of the neurotransmitters dopamine and norepinephrine, leading to their increased concentration in the synaptic cleft. This results in the stimulation of the central nervous system, leading to effects such as increased alertness, euphoria, and physical activity.
生化学的および生理学的効果
MDPV has been shown to have a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been associated with the release of stress hormones such as cortisol and adrenaline. In addition, MDPV has been shown to induce oxidative stress and inflammation in the brain, which may contribute to its neurotoxic effects.
実験室実験の利点と制限
MDPV has been used extensively in lab experiments to investigate its effects on the central nervous system and potential therapeutic applications. Its potency and selectivity for dopamine and norepinephrine transporters make it a useful tool for studying these neurotransmitter systems. However, its potential for abuse and adverse effects limit its usefulness in certain types of experiments.
将来の方向性
There are several areas of future research that could be pursued in relation to MDPV. One area of interest is the development of new therapeutic agents based on the structure of MDPV, with potential applications in the treatment of depression, anxiety, and other psychiatric disorders. Another direction for research could be the investigation of the long-term effects of MDPV use, particularly in relation to its potential for neurotoxicity and addiction. Further studies could also explore the mechanisms underlying MDPV's effects on the central nervous system, with the goal of developing more targeted and effective treatments for psychiatric disorders.
合成法
The synthesis of MDPV involves several steps, starting with the preparation of the precursor compound 3,4-methylenedioxyphenyl-2-propanone (MDP2P). This is achieved through the reaction of safrole with hydroiodic acid and red phosphorus. MDP2P is then converted to MDPV through a series of chemical reactions involving piperidine and benzofuran.
科学的研究の応用
MDPV has been the subject of extensive scientific research in recent years, with studies focusing on its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. One area of research has been the investigation of MDPV's effects on the central nervous system, particularly its ability to interact with dopamine and norepinephrine transporters. Studies have also explored the potential use of MDPV as a treatment for certain psychiatric disorders, such as depression and anxiety.
特性
製品名 |
3-(4-methyl-1-piperidinyl)-2-benzofuran-1(3H)-one |
|---|---|
分子式 |
C14H17NO2 |
分子量 |
231.29 g/mol |
IUPAC名 |
3-(4-methylpiperidin-1-yl)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H17NO2/c1-10-6-8-15(9-7-10)13-11-4-2-3-5-12(11)14(16)17-13/h2-5,10,13H,6-9H2,1H3 |
InChIキー |
QNDAZYBZKBUSHE-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2C3=CC=CC=C3C(=O)O2 |
正規SMILES |
CC1CCN(CC1)C2C3=CC=CC=C3C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(1,1-Dioxidotetrahydro-3-thienyl)sulfonyl]pyrrolidine](/img/structure/B240965.png)

![N-[2-(1-naphthyloxy)ethyl]isonicotinamide](/img/structure/B240970.png)
![3,4,5-trimethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B240972.png)

![5-chloro-2-(propan-2-ylsulfanyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}pyrimidine-4-carboxamide](/img/structure/B240976.png)

![2-[3-(Dimethylamino)propyl]-7-methyl-1-[3-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B240991.png)
![4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide](/img/structure/B240994.png)

![2-{4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B240999.png)
